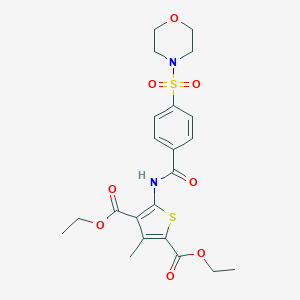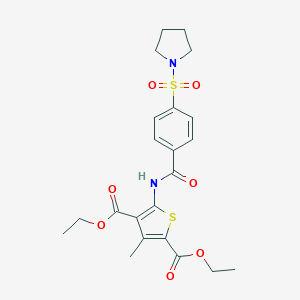![molecular formula C22H27N3O2 B380102 [4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate](/img/structure/B380102.png)
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-methyl-benzyl group and an acetic acid ester moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-{1-[4-(4-methyl-benzyl)-piperazin-1-ylimino]-ethyl}-phenyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ester group.
Major Products Formed
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the production of fragrances, flavorings, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid 4-{1-[4-(4-methyl-benzyl)-piperazin-1-ylimino]-ethyl}-phenyl ester involves its interaction with specific molecular targets. The piperazine ring and the ester moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl acetate: Another ester with a similar structure but different substituents.
Ethyl acetate: A simpler ester commonly used as a solvent.
Methyl benzoate: An ester with a benzene ring and a methyl group.
Uniqueness
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate is unique due to its complex structure, which includes both a piperazine ring and a substituted benzyl group. This combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H27N3O2 |
|---|---|
Poids moléculaire |
365.5g/mol |
Nom IUPAC |
[4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C22H27N3O2/c1-17-4-6-20(7-5-17)16-24-12-14-25(15-13-24)23-18(2)21-8-10-22(11-9-21)27-19(3)26/h4-11H,12-16H2,1-3H3/b23-18+ |
Clé InChI |
WCYZPGKRINRVEQ-PTGBLXJZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC=C(C=C3)OC(=O)C |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=C(C=C3)OC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=C(C=C3)OC(=O)C |
Solubilité |
26.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N'-[(Z)-(3-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B380019.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B380026.png)
![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B380027.png)

![5-(diethylammonio)-2-{(E)-[2-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenolate](/img/structure/B380033.png)
![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B380035.png)
![2-(2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B380036.png)

![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)

![N'-[(Z)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANEHYDRAZIDE](/img/structure/B380042.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B380043.png)
![4-Ethyl 2-methyl 3-methyl-5-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380045.png)
![2-{3-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380048.png)
